![molecular formula C24H20F6N6O2 B12295061 (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL CAS No. 194798-94-2](/img/structure/B12295061.png)
(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(+)-2-(2,4-Difluorofenil)-1-{3-[4-(2,2,3,3-tetrafluoropropoxi)estiril]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL es un compuesto orgánico complejo caracterizado por sus características estructurales únicas, incluyendo múltiples átomos de flúor y anillos de triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-(+)-2-(2,4-Difluorofenil)-1-{3-[4-(2,2,3,3-tetrafluoropropoxi)estiril]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL típicamente implica múltiples pasos, incluyendo la formación de los anillos de triazol y la introducción de átomos de flúor. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para asegurar la estereoquímica y el rendimiento deseados.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis a gran escala, como reactores de flujo continuo, para optimizar las condiciones de reacción y mejorar la eficiencia. El uso de métodos de purificación avanzados, como la cromatografía, es esencial para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-(+)-2-(2,4-Difluorofenil)-1-{3-[4-(2,2,3,3-tetrafluoropropoxi)estiril]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, potencialmente alterando las propiedades del compuesto.
Sustitución: Los átomos de flúor y los anillos de triazol pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluyendo la temperatura y la elección del disolvente, son cruciales para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(E)-(+)-2-(2,4-Difluorofenil)-1-{3-[4-(2,2,3,3-tetrafluoropropoxi)estiril]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Puede servir como una sonda para investigar procesos biológicos e interacciones a nivel molecular.
Medicina: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades especializadas, como alta estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de (E)-(+)-2-(2,4-Difluorofenil)-1-{3-[4-(2,2,3,3-tetrafluoropropoxi)estiril]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor y los anillos de triazol del compuesto juegan un papel crucial en la unión a estos objetivos y la modulación de su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Fluorofenil)piperazina: Este compuesto comparte algunas similitudes estructurales, como la presencia de un átomo de flúor y un anillo que contiene nitrógeno.
Otros derivados de triazol: Los compuestos con anillos de triazol y átomos de flúor pueden exhibir propiedades químicas y actividades biológicas similares.
Singularidad
(E)-(+)-2-(2,4-Difluorofenil)-1-{3-[4-(2,2,3,3-tetrafluoropropoxi)estiril]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL es único debido a su combinación específica de múltiples átomos de flúor y anillos de triazol, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
194798-94-2 |
|---|---|
Fórmula molecular |
C24H20F6N6O2 |
Peso molecular |
538.4 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+ |
Clave InChI |
FZEJTXCSLUORDW-FPYGCLRLSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



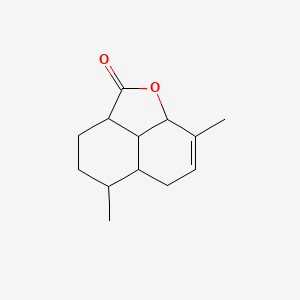

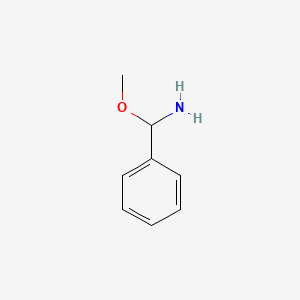
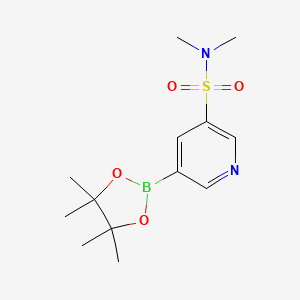
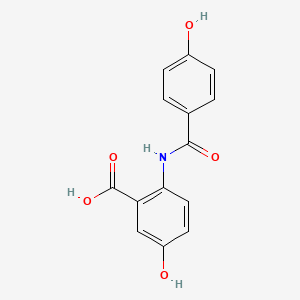
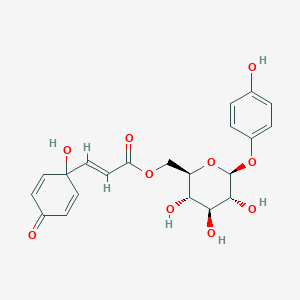

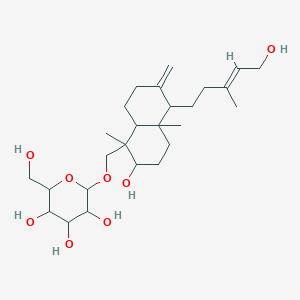
![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
